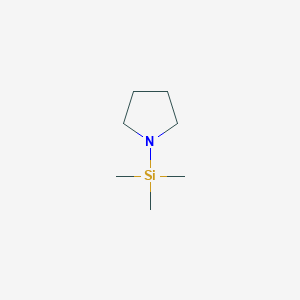

1-(Trimethylsilyl)pyrrolidine

Description

Properties

IUPAC Name |

trimethyl(pyrrolidin-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NSi/c1-9(2,3)8-6-4-5-7-8/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLVIKZJXFGUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065857 | |

| Record name | Pyrrolidine, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15097-49-1 | |

| Record name | 1-(Trimethylsilyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15097-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trimethylsilyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015097491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Trimethylsilyl)pyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine, 1-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrolidine, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trimethylsilyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(TRIMETHYLSILYL)PYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2TRJ6N9N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Value of 1-(Trimethylsilyl)pyrrolidine in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(Trimethylsilyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the pyrrolidine scaffold is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and catalysts.[1][2][3] The functionalization and synthesis of these five-membered nitrogen heterocycles demand a sophisticated toolkit of reagents. Among these, this compound (TMSP) emerges as a versatile and reactive intermediate. Its unique properties, stemming from the labile silicon-nitrogen bond, allow it to serve as a potent silylating agent, a precursor to reactive intermediates, and a strategic tool in constructing complex molecular architectures.

This guide provides a comprehensive overview of the core chemical properties of this compound, moving beyond a simple catalog of data to explain the causality behind its reactivity and applications. We will explore its synthesis, physical characteristics, key reaction pathways, and field-proven protocols, offering insights for its effective deployment in research and development settings.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory. This compound is a colorless liquid characterized by its high reactivity, particularly its sensitivity to moisture.[4]

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below. This data is critical for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 15097-49-1 | [4][5][6][7] |

| Molecular Formula | C₇H₁₇NSi | [5][7][8] |

| Molecular Weight | 143.30 g/mol | [7][8] |

| Boiling Point | 139-140 °C (lit.) | [4][5][6][9][10] |

| Density | 0.821 g/mL at 25 °C (lit.) | [4][9][10] |

| Refractive Index (n²⁰/D) | 1.433 (lit.) | [4][9][10][11] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [5][6][9] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [4] |

Spectroscopic Signature

The structural identity of this compound is confirmed through standard spectroscopic techniques. While full spectra are available from various databases[8][12], the key expected features are outlined below.

| Technique | Key Features and Expected Signals |

| ¹H NMR | A sharp singlet around δ 0.1 ppm, integrating to 9H, corresponding to the equivalent protons of the trimethylsilyl (TMS) group.Two multiplets in the aliphatic region (approx. δ 1.7-1.8 ppm and δ 2.8-2.9 ppm), each integrating to 4H, for the methylene protons of the pyrrolidine ring. |

| ¹³C NMR | A signal near δ 0 ppm for the methyl carbons of the TMS group.Two distinct signals for the pyrrolidine ring carbons (approx. δ 26 ppm and δ 48 ppm). |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z = 143.A prominent fragment at m/z = 128 (M-15), corresponding to the loss of a methyl group.The base peak is often observed at m/z = 73, characteristic of the [Si(CH₃)₃]⁺ fragment.[8] |

| Infrared (IR) | Strong C-H stretching vibrations below 3000 cm⁻¹.Characteristic Si-C and Si-N bond absorptions. |

Part 2: Synthesis and Handling

General Synthesis Protocol

This compound is typically synthesized via the silylation of pyrrolidine.[13] The reaction involves the nucleophilic attack of the pyrrolidine nitrogen on an electrophilic silicon source, most commonly a silyl halide like trimethylsilyl chloride (TMS-Cl). The reaction generates a hydrochloride salt byproduct, which necessitates the use of a base to drive the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Inert Atmosphere: A flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet is charged with anhydrous pyrrolidine and an anhydrous, non-protic solvent (e.g., diethyl ether or THF). A stoichiometric amount of a tertiary amine base (e.g., triethylamine) is added.

-

Causality: An inert and anhydrous environment is critical to prevent the hydrolysis of the silylating agent (TMS-Cl) and the silylated product.[4] The tertiary amine acts as an acid scavenger for the HCl generated.

-

-

Controlled Addition: The flask is cooled in an ice bath (0 °C). Trimethylsilyl chloride is added dropwise via the dropping funnel with vigorous stirring.

-

Causality: The reaction is exothermic. Slow, controlled addition at low temperature prevents thermal runaway and minimizes side reactions.

-

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Workup and Purification: The precipitate is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure. The resulting crude liquid is purified by fractional distillation.

-

Causality: Fractional distillation is effective for separating the desired product (b.p. 139-140 °C) from any remaining starting materials or lower-boiling impurities.

-

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[9][14] It is classified with GHS pictograms for "Flame" (GHS02) and "Corrosion" (GHS05).[9]

-

Handling: Always handle in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a flame-retardant lab coat.[9] All equipment must be grounded, and non-sparking tools should be used to prevent ignition from static discharge.[14][15][16]

-

Storage: Store in a tightly closed container in a designated flammable liquids cabinet.[14] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[15]

Part 3: Core Reactivity and Mechanistic Insights

The utility of this compound stems from the nature of the Si-N bond. This bond is polarized and relatively weak, making the trimethylsilyl group a good leaving group. This dual nature allows TMSP to act either as a silylating agent or as a precursor to pyrrolidine-based nucleophiles and reactive intermediates.

Caption: Key reactivity pathways of this compound and its derivatives.

Pathway A: Silyl Transfer Reactions

As a silylated amine, TMSP can act as a silylating agent, transferring the trimethylsilyl group to a substrate with an acidic proton, such as an alcohol or another amine.[13][17] This is a fundamental reaction for protecting group chemistry.

R-OH + (CH₃)₃Si-N(C₄H₈) → R-O-Si(CH₃)₃ + HN(C₄H₈)

This process is driven by the formation of the relatively stable pyrrolidine byproduct.

Pathway B: Formation of Iminium Salts

Reaction with strong electrophiles, such as triflates, leads to the formation of iminium salts.[4][9][10] In this reaction, the nitrogen atom acts as the nucleophile, and the trimethylsilyl group is displaced. These iminium salts are valuable intermediates, for example, as catalysts for epoxidation reactions.[9]

Pathway C: Precursor to Azomethine Ylides

In more advanced applications, derivatives of TMSP are used to generate unstabilized azomethine ylides.[18] These 1,3-dipoles are highly reactive intermediates that readily undergo [3+2] dipolar cycloaddition reactions with alkenes or alkynes. This powerful transformation is a cornerstone of modern pyrrolidine synthesis, allowing for the rapid construction of complex, highly substituted five-membered rings.[18][19]

Part 4: Applications in Synthesis and Drug Discovery

The reactivity profile of this compound translates into several high-value applications for researchers.

Synthesis of Chiral Amino Acid Derivatives

A well-documented application of TMSP is in the stereospecific ring-opening of β-lactones. Specifically, it reacts with N-Cbz-L-serine-β-lactone to produce optically pure α-amino-L-alanine derivatives.[9] This provides a convenient route to non-standard amino acids, which are valuable building blocks in peptide synthesis and drug development.

Exemplary Protocol: Ring Opening of L-Serine β-Lactone

-

Setup: To a solution of N-Cbz-L-serine β-lactone in an anhydrous solvent (e.g., dichloromethane) under an argon atmosphere, add 1.1 equivalents of this compound via syringe.

-

Trustworthiness: Using a slight excess of the silyl amine ensures complete consumption of the starting lactone. The inert atmosphere is non-negotiable due to the moisture sensitivity of the reagent.

-

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Upon completion, the reaction is carefully quenched by the addition of a protic solvent like methanol. The solvent is then removed in vacuo.

-

Expertise: The methanol quench serves to protonate the resulting silylated amine and facilitate the isolation of the desired amino acid derivative.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the corresponding 5-amino-L-alanine derivative.

Construction of the Pyrrolidine Core

As discussed, TMSP derivatives are instrumental in generating azomethine ylides for [3+2] cycloadditions.[18] This strategy is particularly powerful because it allows for high levels of stereocontrol and functional group tolerance, enabling the synthesis of diverse libraries of pyrrolidine-containing compounds. For drug development professionals, this method provides rapid access to novel chemical entities for screening, as the pyrrolidine scaffold is a key feature in many FDA-approved drugs and bioactive molecules.[1][2]

Conclusion

This compound is more than a simple silylating agent; it is a strategic reagent that provides access to unique and valuable chemical transformations. Its ability to act as a protected amine, an iminium salt precursor, and a source for complex reactive intermediates makes it an indispensable tool for chemists engaged in the synthesis of complex molecules. From the creation of non-natural amino acids to the stereocontrolled construction of the pharmacologically vital pyrrolidine ring, a deep understanding of its properties and reactivity unlocks significant potential for innovation in both academic research and industrial drug development.

References

- Chemical Properties of Pyrrolidine, 1-(trimethylsilyl)- (CAS 15097-49-1) - Cheméo. (n.d.).

- Pyrrolidine, TMS derivative - NIST WebBook. (n.d.).

- 1-(Trimethylsilyl)pyrrolidin-2-one | C7H15NOSi - PubChem. (n.d.).

- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. (2021, June 9).

- Silylation - Wikipedia. (n.d.).

- 1-TRIMETHYLSILYL-PYRROLE - SpectraBase. (n.d.).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. (2021, August 10).

- Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.).

- An In-Depth Guide to Silylation Reagents: Applications and Benefits - Changfu Chemical. (n.d.).

- This compound | C7H17NSi - PubChem. (n.d.).

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5).

- The mechanism of trimethylsilylation of hydroxyl groups with... - ResearchGate. (n.d.).

- New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate - ACS. (n.d.).

- Silylation – Knowledge and References - Taylor & Francis. (n.d.).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Semantic Scholar. (2021).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. (2021, August 10).

- ¹H-NMR spectrum of 1-pyrroline solution in DMSO-d6 - ResearchGate. (n.d.).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 15097-49-1 [m.chemicalbook.com]

- 5. AB129332 | CAS 15097-49-1 – abcr Gute Chemie [abcr.com]

- 6. 15097-49-1 this compound AKSci V5132 [aksci.com]

- 7. scbt.com [scbt.com]

- 8. Pyrrolidine, TMS derivative [webbook.nist.gov]

- 9. 1-三甲硅基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 15097-49-1 [chemicalbook.com]

- 11. guidechem.com [guidechem.com]

- 12. This compound(15097-49-1)IR [chemicalbook.com]

- 13. Silylation - Wikipedia [en.wikipedia.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pyrrolidine synthesis [organic-chemistry.org]

1-(Trimethylsilyl)pyrrolidine CAS number 15097-49-1

An In-Depth Technical Guide to 1-(Trimethylsilyl)pyrrolidine (CAS 15097-49-1)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the properties, synthesis, reactivity, and applications of this compound, moving beyond a simple data summary to offer field-proven insights and mechanistic understanding.

Introduction: The Strategic Role of this compound

This compound, with CAS number 15097-49-1, is a versatile organosilicon reagent widely utilized in organic synthesis.[1][2][3] Structurally, it combines the reactivity of a silylamine with the well-known pyrrolidine motif. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[4][5] This makes this compound not just a synthetic tool, but a valuable precursor for creating complex molecular architectures with potential biological activity.[4][5]

Its primary function is as a silylating agent, used for the protection of protic functional groups and, more strategically, for the efficient generation of silyl enol ethers from carbonyl compounds.[6][7] Unlike more common silylating agents like trimethylsilyl chloride (TMSCl) which require a stoichiometric base, this compound offers a unique reactivity profile where the pyrrolidine moiety can act as an internal base or a leaving group, streamlining certain synthetic transformations.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 15097-49-1 | [1][3][8] |

| Molecular Formula | C₇H₁₇NSi | [1][8][9] |

| Molecular Weight | 143.30 g/mol | [1][8] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 139-140 °C (lit.) | [1][2] |

| Density | 0.821 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n²⁰/D) | 1.433 (lit.) | [1][2][9] |

| Flash Point | 4 °C / 39.2 °F (closed cup) | |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1][2] |

Safety, Handling, and Storage

Hazard Profile: this compound is a hazardous chemical that requires careful handling.

-

GHS Classification: Highly flammable liquid and vapor (H225), Causes severe skin burns and eye damage (H314).[10]

-

Signal Word: Danger.[10]

Handling Protocol:

-

Work must be conducted in a well-ventilated chemical fume hood.[10][11]

-

Use non-sparking tools and ground all equipment to prevent static discharge.[10][11][12]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[10]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10][11]

Core Reactivity and Mechanistic Pathways

The utility of this compound stems from the polarized N-Si bond, which makes the silicon atom highly electrophilic and the nitrogen atom basic.

Silylation of Alcohols and Amines

Silylation is a common strategy to protect hydroxyl and amine groups, rendering them inert to various reaction conditions.[7][13] this compound serves as an efficient silylating agent. The reaction proceeds via nucleophilic attack of the alcohol or amine on the electrophilic silicon center. The pyrrolidine anion acts as the leaving group, which is subsequently protonated by the acidic proton from the substrate, yielding pyrrolidine as a neutral byproduct.

Caption: General mechanism for the silylation of an alcohol.

Generation of Silyl Enol Ethers

A cornerstone of modern organic synthesis is the chemistry of enolates. Silyl enol ethers are stable, isolable surrogates for enolates that react with electrophiles under mild, typically Lewis acidic, conditions.[6][14] this compound is an effective reagent for converting enolizable ketones and aldehydes into their corresponding silyl enol ethers.

The causality behind this transformation is the reagent's ability to act as both the silyl source and the base. The pyrrolidine nitrogen is sufficiently basic to deprotonate the α-carbon of the carbonyl compound, forming an enolate in situ. This enolate then rapidly traps the electrophilic trimethylsilyl group, yielding the silyl enol ether and pyrrolidine hydrochloride if an acid scavenger is not present.

Caption: Workflow for silyl enol ether formation.

Specialized Applications

Peer-reviewed literature highlights the utility of this compound in specific, valuable transformations.

-

Ring-Opening of β-Lactones: It has been employed in the ring-opening reaction of L-serine β-lactone to produce optically pure β-amino-L-alanine derivatives, which are important building blocks in peptide synthesis. The silylamine facilitates a nucleophilic attack on the strained lactone ring.

-

Preparation of Iminium Salts: The reagent is used to prepare exocyclic iminium triflate salts. These salts have been investigated as catalysts for the epoxidation of alkenes, demonstrating the reagent's role in catalyst development.

Caption: Application in β-Lactone ring-opening reactions.

Experimental Protocol: Synthesis of a Silyl Enol Ether

This protocol describes a general procedure for the synthesis of a trimethylsilyl enol ether from a ketone, adapted from standard methodologies for silylamine reagents.[6][14] This self-validating system ensures an oxygen- and moisture-free environment, which is critical for success.

Objective: To synthesize 1-(trimethylsiloxy)cyclohex-1-ene from cyclohexanone.

Materials:

-

Cyclohexanone

-

This compound

-

Anhydrous Diethyl Ether (or THF)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

-

System Preparation: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. The causality for this step is the hydrolytic sensitivity of the silylating agent and the product silyl enol ether.[1]

-

Reagent Charging: To the flask, add cyclohexanone (1.0 eq) dissolved in anhydrous diethyl ether.

-

Addition of Silylating Agent: While stirring, add this compound (1.1 eq) to the solution via syringe. The slight excess ensures complete conversion of the ketone.

-

Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. The formation of pyrrolidine as a byproduct drives the reaction forward.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The reaction mixture can often be purified directly.

-

Purification: Remove the solvent and the volatile pyrrolidine byproduct under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield the pure silyl enol ether.

Spectroscopic Characterization

Authenticating the structure of this compound is typically done via standard spectroscopic methods.

-

¹H NMR: Expect signals corresponding to the trimethylsilyl protons (a singlet around 0 ppm) and protons of the pyrrolidine ring.

-

¹³C NMR: Signals for the methyl groups on the silicon and the two distinct carbons of the pyrrolidine ring are expected.

-

Mass Spectrometry (EI-MS): The mass spectrum shows characteristic fragmentation patterns for silylated compounds.[15] Data is publicly available in the NIST WebBook for comparison.[15]

-

IR Spectroscopy: The spectrum will show characteristic C-H and C-N stretches. The absence of a strong N-H stretch confirms the silylation of the pyrrolidine nitrogen.[16]

Conclusion: A Strategically Important Reagent

This compound is more than a simple silylating agent; it is a strategic tool for synthetic and medicinal chemists. Its predictable reactivity, combined with its role in generating valuable intermediates like silyl enol ethers and derivatives of the pharmacologically significant pyrrolidine scaffold, ensures its continued importance in research and development. Proper understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount to leveraging its full synthetic potential.

References

- Chemical Properties of Pyrrolidine, 1-(trimethylsilyl)- (CAS 15097-49-1). Cheméo. [Link]

- 1-TRIMETHYLSILYLPYRROLIDINE, 95%. Gelest, Inc.[Link]

- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.

- Pyrrolidine, TMS deriv

- SAFETY D

- Silyl enol ether. Wikipedia. [Link]

- 1-TRIMETHYLSILYL-PYRROLE - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]

- Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

- Silyl

- Silyl enol ether synthesis by silyl

- The mechanism of trimethylsilylation of hydroxyl groups with...

- acetone trimethysilyl enol ether. Organic Syntheses Procedure. [Link]

- Silyl Enol Ethers. YouTube. [Link]

- Silyl enol ether: Preparation & applic

- This compound | C7H17NSi | CID 84791. PubChem. [Link]

- 1-(Trimethylsilyl)-pyrrolidine (CAS 15097-49-1) Market Research Report 2025. BAC Reports. [Link]

- Review: Derivatization in mass spectrometry—1. Silylation.

- silylation overview.pdf. Macherey-Nagel. [Link]

- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

- Silylation – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. This compound | 15097-49-1 [chemicalbook.com]

- 2. This compound CAS#: 15097-49-1 [chemicalbook.com]

- 3. a2bchem.com [a2bchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 7. Silylation - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. guidechem.com [guidechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Silyl enol ether synthesis by silylation [organic-chemistry.org]

- 15. Pyrrolidine, TMS derivative [webbook.nist.gov]

- 16. This compound(15097-49-1)IR [chemicalbook.com]

1-(Trimethylsilyl)pyrrolidine molecular weight

An In-depth Technical Guide to 1-(Trimethylsilyl)pyrrolidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (TMSP), a versatile silyl amine used extensively in organic synthesis. The document details its core physicochemical properties, molecular structure, and spectroscopic characteristics. It offers an in-depth exploration of its synthesis, mechanistic pathways, and significant applications, particularly as a reagent for generating azomethine ylides and as a silylating agent. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for synthesis and characterization, robust safety and handling procedures, and authoritative references to support further investigation and application.

Introduction

This compound, also known as N-trimethylsilylpyrrolidine, is a cyclic silyl amine that has carved a niche in modern synthetic chemistry. Its unique reactivity profile, stemming from the labile silicon-nitrogen bond, makes it a valuable intermediate and reagent. The pyrrolidine moiety is a privileged scaffold found in over 20 FDA-approved drugs, making its derivatives, and the reagents used to synthesize them, of paramount interest in medicinal chemistry and drug discovery.[1][2] TMSP serves as a potent precursor for the generation of unstabilized azomethine ylides, which are powerful intermediates for the construction of complex, functionalized pyrrolidine rings via [3+2] cycloaddition reactions.[2][3] This guide synthesizes field-proven insights and technical data to provide a holistic understanding of TMSP's properties and applications.

Physicochemical and Spectroscopic Profile

Accurate characterization begins with a fundamental understanding of a compound's physical and chemical properties. TMSP is a moisture-sensitive, flammable liquid with a characteristic amine odor.[4][5]

Key Physicochemical Data

The essential quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇NSi | [6][7] |

| Molecular Weight | 143.30 g/mol | [8][9][10] |

| CAS Number | 15097-49-1 | [7][9] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 139-140 °C (lit.) | [4][6] |

| Density | 0.821 g/mL at 25 °C (lit.) | [4][6] |

| Refractive Index (n²⁰/D) | 1.433 (lit.) | [4][7] |

| Flash Point | 4 °C (39.2 °F) - closed cup | |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [4] |

Molecular Structure

The structure consists of a five-membered saturated pyrrolidine ring where the nitrogen atom is covalently bonded to a trimethylsilyl (TMS) group.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

While a dedicated reference spectrum is not publicly indexed, the expected NMR signals can be predicted based on the structure and data from analogous compounds.[11]

-

¹H NMR:

-

δ ~2.5-2.8 ppm (multiplet, 4H): Protons on the carbons adjacent to the nitrogen atom (α-protons) of the pyrrolidine ring.

-

δ ~1.6-1.8 ppm (multiplet, 4H): Protons on the other two carbons (β-protons) of the pyrrolidine ring.

-

δ ~0.1 ppm (singlet, 9H): Protons of the three equivalent methyl groups on the silicon atom. This sharp, upfield singlet is highly characteristic of a TMS group.

-

-

¹³C NMR:

-

δ ~47-50 ppm: α-carbons of the pyrrolidine ring.

-

δ ~25-28 ppm: β-carbons of the pyrrolidine ring.

-

δ ~0-2 ppm: Carbons of the trimethylsilyl group.

-

Synthesis and Key Applications

General Synthesis

The most common and straightforward synthesis involves the reaction of pyrrolidine with a suitable silylating agent, typically chlorotrimethylsilane (TMSCl), in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme: Pyrrolidine + Chlorotrimethylsilane (TMSCl) --(Base)--> this compound + Base·HCl

The choice of base is critical. A tertiary amine like triethylamine (Et₃N) is often used as it is non-nucleophilic and forms a solid hydrochloride salt that can be easily filtered off. The causality here is to drive the reaction to completion by scavenging the acid byproduct, which would otherwise protonate the starting pyrrolidine, rendering it unreactive.

Caption: General workflow for synthesis and purification of TMSP.

Key Applications in Drug Development and Synthesis

-

Generation of Azomethine Ylides for [3+2] Cycloadditions: This is arguably the most significant application of TMSP. In the presence of a Lewis acid or a suitable initiator, TMSP serves as a precursor to an unstabilized N-lithiated azomethine ylide. This 1,3-dipole readily reacts with various dipolarophiles (e.g., electron-deficient alkenes) to construct highly substituted pyrrolidine rings, which are core structures in many pharmaceuticals.[1][3]

-

Ring-Opening Reactions: TMSP has been effectively used in the ring-opening of strained heterocycles like β-lactones. For instance, its reaction with N-Cbz-L-serine-β-lactone provides a convenient route to optically pure α,β-diamino-L-alanine derivatives, which are valuable chiral building blocks.

-

Preparation of Iminium Salts: The reagent is utilized in the synthesis of exocyclic iminium triflate salts. These salts can act as catalysts, for example, in the epoxidation of alkenes.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

-

Trustworthiness: This protocol is a self-validating system. The success of the synthesis is confirmed by the characterization protocol that follows. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) due to the moisture sensitivity of TMSCl and the product.

-

Methodology:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagents: Charge the flask with pyrrolidine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., diethyl ether or THF, approx. 2 M concentration).

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition: Add chlorotrimethylsilane (TMSCl) (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Filter the reaction mixture under nitrogen to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of anhydrous solvent to recover any trapped product.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a clear, colorless liquid.

-

Protocol 2: Quality Control via ¹H NMR Spectroscopy

-

Expertise: This protocol confirms the identity and estimates the purity of the synthesized product. The key is to identify the characteristic signals and ensure the absence of significant impurities, such as residual solvent or starting materials.

-

Methodology:

-

Sample Preparation: In a clean, dry NMR tube, dissolve a small amount (5-10 mg) of the distilled product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).[11]

-

Analysis:

-

Confirm Identity: Verify the presence of the three key signals as described in Section 2.3: a singlet around δ 0.1 ppm, and two multiplets between δ 1.6-2.8 ppm.

-

Check Purity: Integrate the characteristic peaks. The ratio of the integrations should correspond to the number of protons (9H : 4H : 4H). The absence of peaks corresponding to pyrrolidine (a broad singlet for N-H) or triethylamine confirms high purity.

-

-

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Conclusion

This compound is a reagent of significant value, bridging basic silylation chemistry with advanced applications in the synthesis of complex nitrogen-containing heterocycles. Its role as a stable and accessible precursor for azomethine ylides makes it an indispensable tool for drug discovery professionals aiming to build libraries based on the privileged pyrrolidine scaffold. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its safe and effective utilization in the research laboratory.

References

- Cheméo. Chemical Properties of Pyrrolidine, 1-(trimethylsilyl)- (CAS 15097-49-1). [Link]

- ACS Publications.

- Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]

- SpectraBase. 1-TRIMETHYLSILYL-PYRROLE - Optional[15N NMR] - Chemical Shifts. [Link]

- The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

- Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound CAS#: 15097-49-1 [m.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 15097-49-1 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Pyrrolidine, 1-(trimethylsilyl)- (CAS 15097-49-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1-三甲硅基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. parchem.com [parchem.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Role and Utility of N-Silylated Pyrrolidines in Modern Synthesis

An In-Depth Technical Guide to the Synthesis of 1-(Trimethylsilyl)pyrrolidine

This compound, also known as N-trimethylsilyl pyrrolidine, is a versatile N-silylated heterocyclic compound that serves as a crucial intermediate and reagent in organic synthesis. The temporary introduction of the trimethylsilyl (TMS) group onto the pyrrolidine nitrogen atom modulates its reactivity, enhances its solubility in nonpolar solvents, and serves as a key protecting group. Its applications are diverse, ranging from its use in the ring-opening reactions of lactones to the preparation of iminium triflate salts for catalysis.[1][2] This guide provides an in-depth exploration of the synthesis of this compound, offering a detailed examination of reaction mechanisms, field-proven experimental protocols, critical safety considerations, and methods for characterization. It is designed for researchers and professionals in chemical and pharmaceutical development who require a robust understanding of this fundamental synthetic transformation.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is paramount for its safe handling and successful application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15097-49-1 | [2][3] |

| Molecular Formula | C₇H₁₇NSi | [3][4] |

| Molecular Weight | 143.30 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [2][5] |

| Boiling Point | 139-140 °C | [1][2] |

| Density | 0.821 g/mL at 25 °C | [1][2][6] |

| Refractive Index (n²⁰/D) | 1.433 | [1][2][6] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [2][3] |

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Measures and PPE | Reference(s) |

| H225: Highly flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P243: Take action to prevent static discharges. | [3][7] |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves, protective clothing, eye protection, and face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [2][3][7] |

| Personal Protective Equipment (PPE) | Faceshields, chemical-resistant gloves (e.g., nitrile), goggles, type ABEK (EN14387) respirator filter. Handle in a well-ventilated chemical fume hood. | [2][3][7] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [7] |

Core Principles of Synthesis: The Silylation of Secondary Amines

The synthesis of this compound is a classic example of N-silylation, a reaction that involves the formation of a nitrogen-silicon bond.[8] The core of this transformation is the nucleophilic character of the secondary amine, pyrrolidine. The lone pair of electrons on the nitrogen atom attacks the electrophilic silicon atom of a silylating agent.

Two primary classes of silylating agents are commonly employed for this purpose:

-

Halosilanes: Chlorotrimethylsilane (TMSCl) is the most common and cost-effective reagent in this class. The reaction produces a stoichiometric amount of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N), to prevent the formation of pyrrolidine hydrochloride salt and drive the reaction to completion.[9]

-

Silylamines/Silazanes: Hexamethyldisilazane (HMDS) is a powerful silylating agent that offers a distinct advantage: the only byproduct of its reaction with an amine is ammonia (NH₃), a volatile gas that is easily removed from the reaction mixture.[10] This simplifies the workup procedure as it avoids the formation of solid hydrochloride salts.[10]

The choice between these methods depends on factors such as cost, scale, and the desired purity of the final product, as the workup procedures differ significantly.

Experimental Protocols and Mechanistic Insight

All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis of the silylating agents and the product.

Protocol 1: Synthesis via Chlorotrimethylsilane (TMSCl)

This method is widely applicable and relies on the in-situ neutralization of the HCl byproduct.

Reaction: C₄H₉N + (CH₃)₃SiCl + (C₂H₅)₃N → C₇H₁₇NSi + (C₂H₅)₃N·HCl↓

Step-by-Step Methodology:

-

Reactor Setup: Equip a three-necked, round-bottomed flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagent Charging: In the flask, dissolve pyrrolidine (1.0 equiv) and triethylamine (1.1-1.2 equiv) in an anhydrous solvent such as pentane or dichloromethane.[9]

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction.[9]

-

TMSCl Addition: Add chlorotrimethylsilane (1.05 equiv) dropwise via the dropping funnel to the stirred solution, maintaining the internal temperature below 10 °C. A white precipitate of triethylammonium chloride will form immediately.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours (typically 2-12 hours) to ensure the reaction goes to completion.[9]

-

Work-up: Filter the reaction mixture under an inert atmosphere to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of the anhydrous solvent to recover any entrained product.[9]

-

Purification: Combine the filtrate and washings. Remove the solvent and any volatile impurities under reduced pressure using a rotary evaporator. The crude product is then purified by fractional vacuum distillation to yield this compound as a colorless liquid.[11]

Causality and Expertise: The use of a tertiary amine base is non-negotiable in this protocol. Without it, the generated HCl would protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction. Cooling the reaction mixture prevents potential side reactions and ensures controlled silylation. The final purification by vacuum distillation is essential to separate the product from unreacted starting materials and higher-boiling impurities.

Caption: Mechanism of N-silylation using TMSCl and a tertiary amine base.

Protocol 2: Synthesis via Hexamethyldisilazane (HMDS)

This protocol is advantageous for its simplified workup, as it avoids solid byproducts.

Reaction: 2 C₄H₉N + [(CH₃)₃Si]₂NH → 2 C₇H₁₇NSi + NH₃↑

Step-by-Step Methodology:

-

Reactor Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to a nitrogen line and an oil bubbler (to observe gas evolution).

-

Reagent Charging: Charge the flask with pyrrolidine (2.0 equiv) and hexamethyldisilazane (1.0 equiv).[10]

-

Catalysis (Optional but Recommended): For less reactive amines or to accelerate the reaction, a catalytic amount of a protic acid (one drop of concentrated H₂SO₄) or an electrophilic catalyst (e.g., 1-2 mol% TMSCl or ammonium sulfate) can be added.[10][12]

-

Heating: Heat the reaction mixture to reflux (the temperature will depend on the boiling points of the reactants). The reaction progress can be monitored by the evolution of ammonia gas through the bubbler.[10]

-

Reaction Completion: Continue refluxing until the evolution of ammonia ceases (typically 3-8 hours).

-

Purification: Cool the reaction mixture to room temperature. The product is then directly purified by fractional distillation under reduced pressure to remove unreacted starting materials and yield the pure this compound.[12]

Causality and Expertise: While HMDS is a potent silylating agent, the silylation of secondary amines can be slow without a catalyst. The catalyst facilitates the proton transfer steps and activates the HMDS reagent. The key advantage here is the self-validating nature of the protocol; the cessation of ammonia evolution is a clear and reliable indicator of reaction completion. The absence of salt byproducts makes the purification significantly more straightforward than in the TMSCl method.

General Experimental Workflow

The following diagram outlines the logical flow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Product Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most characteristic signal is a sharp, intense singlet around δ 0.0-0.2 ppm, integrating to 9 protons, corresponding to the magnetically equivalent protons of the trimethylsilyl group. Signals for the pyrrolidine ring protons will appear as multiplets, typically in the δ 1.5-3.0 ppm range.

-

¹³C NMR: The spectrum will show a signal for the trimethylsilyl carbons near δ 0 ppm, along with two signals for the non-equivalent carbons of the pyrrolidine ring.[12]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: A definitive indicator of a successful reaction is the disappearance of the N-H stretching band from the starting pyrrolidine (typically found around 3300-3500 cm⁻¹). New strong bands corresponding to Si-C and Si-N vibrations will be present.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing the purity of the distilled product and confirming its molecular weight via the molecular ion peak (m/z = 143.3).

References

- N-Trimethylsilyl Amines for Controlled Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides.

- Chemical Safety Data Sheet MSDS / SDS - this compound.ChemicalBook.

- This compound 97%.Sigma-Aldrich Product Page.

- N-TRIMETHYLSILYLANILINE synthesis.ChemicalBook.

- Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor.Organic Syntheses.

- Techniques for Silylation.

- SAFETY D

- SAFETY D

- This compound.ChemicalBook.

- This compound CAS#: 15097-49-1.ChemicalBook.

- This compound 97%.

- This compound 15097-49-1.Guidechem.

- This compound 97%.Sigma-Aldrich Product Page (discontinued product link).

- Silyl

Sources

- 1. This compound | 15097-49-1 [chemicalbook.com]

- 2. This compound 97 15097-49-1 [sigmaaldrich.com]

- 3. This compound 97 15097-49-1 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound CAS#: 15097-49-1 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. N-TRIMETHYLSILYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

1-(Trimethylsilyl)pyrrolidine reactivity with electrophiles

An In-Depth Technical Guide to the Reactivity of 1-(Trimethylsilyl)pyrrolidine with Electrophiles

Abstract

This compound is a versatile synthetic intermediate that offers distinct advantages over its parent amine, pyrrolidine, in reactions with various electrophiles. The presence of the trimethylsilyl (TMS) group modulates the nucleophilicity of the nitrogen atom and serves as an efficient in-situ leaving group or proton scavenger, facilitating reactions under anhydrous conditions. This guide provides a comprehensive exploration of the core reactivity of this compound with key classes of electrophiles, including acyl chlorides, aldehydes, and ketones. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and present comparative data to offer researchers, scientists, and drug development professionals a practical and in-depth understanding of this valuable reagent.

Introduction: The Role of the Trimethylsilyl Group

In the realm of organic synthesis, the modification of primary and secondary amines is a fundamental operation. This compound emerges as a sophisticated variant of pyrrolidine, where the active N-H proton is replaced by a bulky, chemically labile trimethylsilyl (TMS) group.[1][2] This substitution imparts several advantageous properties:

-

Anhydrous Reaction Conditions: The TMS group can act as an effective "proton surrogate." In reactions where a proton would typically be lost, the TMS group is eliminated instead, often forming volatile and inert byproducts like chlorotrimethylsilane (TMSCl) or hexamethyldisiloxane ((TMS)₂O). This elegantly circumvents the formation of water or hydrogen halides, which can complicate reactions or degrade sensitive substrates.

-

Enhanced Solubility: The lipophilic nature of the TMS group increases the solubility of the amine in nonpolar organic solvents, improving reaction homogeneity.

-

Modulated Nucleophilicity: While silylation generally reduces the basicity of the amine, the N-Si bond is highly polarized and readily cleaved. This allows the nitrogen to function as a potent nucleophile, with the subsequent irreversible formation of a strong Si-X or Si-O bond providing a powerful thermodynamic driving force for many reactions.[3]

This guide will focus on the practical application of these principles in reactions with common electrophiles.

Reaction with Acyl Chlorides: Efficient N-Acylation

The N-acylation of amines to form amides is a cornerstone transformation in medicinal chemistry and materials science.[4][5] The reaction of this compound with acyl chlorides provides a clean, high-yielding, and irreversible pathway to N-acylpyrrolidines.

Mechanism of N-Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of the TMS group along with the chloride ion to form the stable, volatile byproduct, chlorotrimethylsilane (TMSCl).[6][7] The formation of the strong silicon-chlorine bond is a key thermodynamic driver for the reaction, pushing the equilibrium to completion.

Caption: Mechanism of N-Acylation of this compound.

Experimental Protocol: Synthesis of 1-Acetylpyrrolidine

This protocol describes a representative procedure for the N-acylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound.

-

Dissolve the starting material in anhydrous DCM (approx. 0.5 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetyl chloride dropwise to the stirred solution over 10-15 minutes. A white precipitate of pyridinium hydrochloride may form if a base like pyridine were used, but in this case, the reaction is driven by the formation of TMSCl.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Data Presentation: N-Acylation Results

The use of this compound generally leads to high yields across a range of acyl chlorides.

| Entry | Acyl Chloride | Product | Typical Yield (%) |

| 1 | Acetyl Chloride | 1-Acetylpyrrolidine | >95% |

| 2 | Benzoyl Chloride | 1-Benzoylpyrrolidine | >90% |

| 3 | Propanoyl Chloride | 1-Propanoylpyrrolidine | >95% |

Spectroscopic Product Validation (1-Acetylpyrrolidine)

Confirmation of the N-acylpyrrolidine product is achieved through standard spectroscopic methods.[8]

-

¹H NMR (CDCl₃, 400 MHz): δ ~3.5 (t, 2H), 3.4 (t, 2H), 2.1 (s, 3H), 1.9 (m, 4H) ppm.

-

¹³C NMR (CDCl₃, 100 MHz): δ ~169.5 (C=O), 46.5, 45.8, 26.2, 24.5, 21.5 (CH₃) ppm.

-

FT-IR (neat): Strong C=O stretch at ~1650 cm⁻¹.

-

MS (EI): m/z (%) = 113 (M⁺), 70, 43.

Reaction with Aldehydes & Ketones: The Stork Enamine Synthesis Revisited

This compound serves as an excellent reagent for the formation of enamines from aldehydes and ketones, a key step in the renowned Stork enamine synthesis.[9] Enamines are versatile carbon nucleophiles used extensively for the α-alkylation and α-acylation of carbonyl compounds.[10][11]

Mechanism of Enamine Formation

Traditional enamine synthesis involves the acid-catalyzed condensation of a secondary amine with a carbonyl compound, requiring the removal of water, often by azeotropic distillation.[12] The use of this compound streamlines this process. The reaction proceeds through a carbinolamine intermediate. The crucial step is the elimination of the hydroxyl group, which is facilitated by the TMS group. The oxygen attacks the silicon atom, and a subsequent proton transfer and elimination sequence yields the enamine and the thermodynamically stable and inert byproduct hexamethyldisiloxane ((TMS)₂O), effectively scavenging the water molecule in situ.[11]

Caption: Enamine formation using this compound.

Experimental Protocol: Formation of 1-(Cyclohex-1-en-1-yl)pyrrolidine

This protocol details the synthesis of the enamine from cyclohexanone.

Materials:

-

Cyclohexanone (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Toluene or Benzene

-

Catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 eq)

-

Dean-Stark apparatus (optional, but good practice)

Procedure:

-

Combine cyclohexanone, this compound, and a catalytic amount of p-TsOH in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and Dean-Stark trap if used).

-

Add anhydrous toluene to the flask.

-

Heat the mixture to reflux and stir for 4-12 hours. The TMS group will scavenge water, so collection in the Dean-Stark trap will be minimal but its presence ensures complete dehydration.

-

Monitor the reaction by GC-MS, looking for the disappearance of cyclohexanone.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the solvent and excess amine under reduced pressure.

-

The resulting crude enamine is often used immediately in the next step without further purification due to its sensitivity to hydrolysis. If purification is required, it can be achieved by careful vacuum distillation.

Subsequent Reactivity: A Workflow for α-Alkylation

The synthesized enamine can be directly used in subsequent C-C bond-forming reactions.

Caption: Workflow for the Stork enamine alkylation reaction.

Comparative Insights: this compound vs. Pyrrolidine

| Feature | This compound | Pyrrolidine |

| Water Scavenging | Excellent: Forms (TMS)₂O, enabling anhydrous conditions without external drying agents. | None: Reaction produces water, which can be inhibitory and requires removal (e.g., Dean-Stark). |

| Byproducts | Volatile, neutral byproducts (TMSCl, (TMS)₂O). | Forms water or ammonium salts (e.g., pyrrolidinium hydrochloride), which can complicate workup. |

| Handling | Moisture-sensitive, requires handling under inert atmosphere. | Hygroscopic but less sensitive than the silylated version. |

| Driving Force | Strong, irreversible Si-O or Si-X bond formation provides a powerful thermodynamic advantage. | Reactions are often reversible equilibria. |

| Cost & Availability | More expensive and less common than the parent amine. | Inexpensive and widely available. |

Conclusion and Outlook

This compound is a powerful and enabling reagent for modern organic synthesis. Its true value lies in its ability to facilitate clean, high-yielding transformations under anhydrous conditions, driven by the formation of thermodynamically stable silicon-based byproducts. In N-acylation reactions, it provides an irreversible and efficient route to amides. For carbonyl chemistry, it offers a superior method for generating enamines, a critical intermediate for C-C bond formation. While its moisture sensitivity and cost require consideration, the synthetic advantages it provides, particularly in complex molecule synthesis where yield and purity are paramount, make it an indispensable tool for the discerning research scientist. Future work may explore its application in ring-opening reactions or as a precursor for generating novel organometallic catalysts.

References

- Rubin, M., & Sammakia, T. (2005). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.[Link]

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. organic-chemistry.org. [Link]

- Downey, C. W. (n.d.).

- Fink, M. J. (2001). The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry.

- Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]

- Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.[Link]

- Page, M. I. (1998). Reactions of Aldehydes and Ketones and their Derivatives. Royal Society of Chemistry. [Link]

- Wucherpfennig, T. G., et al. (2023). Electrophile Scanning Reveals Reactivity Hotspots for the Design of Covalent Peptide Binders. ChemRxiv. [Link]

- Organic Syntheses. (n.d.). Procedure for the synthesis of 2-arylindole-4-carboxylic amide. orgsyn.org. [Link]

- Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press. [Link]

- Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004).

- Wikipedia. (n.d.). Trimethylsilyl group. Wikipedia. [Link]

- Sammakia, T., Abramite, J. A., & Sammons, M. F. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. Science of Synthesis. [Link]

- Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. chem.libretexts.org. [Link]

- ResearchGate. (n.d.). Chemistry of Transition Metals. IV. Reactions of Alkyl Halides with the Metals of the First Transition Period.

- Wang, W., et al. (2007). Direct, Facile Aldehyde and Ketone α-Selenenylation Reactions Promoted by l-Prolinamide and Pyrrolidine Sulfonamide Organocatalysts. The Journal of Organic Chemistry. [Link]

- National Center for Biotechnology Information. (n.d.). Pyrrolidine, 1-acetyl-.

- ResearchGate. (n.d.). Lithium Pyrrolidone Catalyzed Aldol Reaction between Aldehyde and Trimethylsilyl Enolate.

- Semantic Scholar. (2011). Synthesis of N-Acyl-N,O-Acetals from N-Aryl Amides and Acetals in the Presence of TMSOTf. semanticscholar.org. [Link]

- Pedersen, C. M., & Bols, M. (2010). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link]

- Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions.

- National Institute of Standards and Technology. (n.d.). N-Phenylpyrrolidine. NIST Chemistry WebBook. [Link]

- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. chemistrysteps.com. [Link]

- ResearchGate. (2025). Switching Imidazolinones from Electrophiles to Nucleophiles: Synthesis of 4-(Pyrrolidin-2-yl)imidazole-2-ones via Regioselective Electrophilic Addition / Deprotonation Reaction.

- ResearchGate. (2006). N-(Trimethylsilyl)imidazole.

- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. changfu-chemical.com. [Link]

- Master Organic Chemistry. (2025). Enamines. masterorganicchemistry.com. [Link]

- Zhang, Z., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids.

- Chemistry LibreTexts. (2024). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. chem.libretexts.org. [Link]

- Reddit. (2024). what is the function of the Trimethylsilyl group here? reddit.com. [Link]

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. masterorganicchemistry.com. [Link]

- Downey, C. W. (n.d.).

- Organic Syntheses. (n.d.). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. orgsyn.org. [Link]

- Adamek, P., et al. (2019). 1-Aminoalkylphosphonium Derivatives: Smart Synthetic Equivalents of N-Acyliminium-Type Cations, and Maybe Something More: A Review. Molecules. [Link]

Sources

- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 3. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. assets.cambridge.org [assets.cambridge.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

1-(Trimethylsilyl)pyrrolidine stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 1-(Trimethylsilyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile reagent in organic synthesis, valued for its role in introducing the pyrrolidine moiety and as a silylating agent. However, its utility is intrinsically linked to its stability, a factor governed by its sensitivity to moisture and thermal stress. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for this compound. We will delve into the mechanisms of its primary degradation pathways—hydrolysis and thermal decomposition—and present field-proven protocols for its handling, storage, and stability assessment. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to ensure the integrity and reactivity of this critical reagent in their experimental workflows.

Physicochemical Properties and Inherent Instability

This compound is a colorless to light yellow liquid with a characteristic amine-like odor. Its chemical structure, featuring a labile silicon-nitrogen bond, is the primary determinant of its reactivity and inherent instability.

| Property | Value | Source |

| CAS Number | 15097-49-1 | [1] |

| Molecular Formula | C₇H₁₇NSi | [1] |

| Molecular Weight | 143.30 g/mol | [1] |

| Boiling Point | 139-140 °C | [1] |

| Density | 0.821 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.433 | [1] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [1] |

The key to understanding the stability of this compound lies in the nature of the Si-N bond. This bond is susceptible to cleavage by nucleophiles, most notably water, and can also be broken under thermal stress. The trimethylsilyl group is a good leaving group, and the pyrrolidine nitrogen can be protonated, which further facilitates nucleophilic attack.

Degradation Pathways

The two primary degradation pathways for this compound are hydrolysis and thermal decomposition. Understanding these mechanisms is crucial for implementing effective storage and handling strategies.

Hydrolytic Decomposition

The most significant factor affecting the stability of this compound is its sensitivity to moisture. The Si-N bond is readily hydrolyzed, even by trace amounts of water present in the atmosphere or in solvents.

Mechanism of Hydrolysis:

The hydrolysis of N-silylamines is a well-documented process that proceeds via nucleophilic attack of water on the silicon atom.[2] The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic silicon center, leading to a pentacoordinate silicon intermediate. This intermediate then collapses, breaking the Si-N bond and forming a silanol (trimethylsilanol) and pyrrolidine. The trimethylsilanol can then condense to form hexamethyldisiloxane and water, the latter of which can further propagate the hydrolysis of the remaining silyl-amine.

Figure 1: Hydrolysis of this compound. This diagram illustrates the nucleophilic attack of water on the silicon atom, leading to the cleavage of the Si-N bond and the formation of trimethylsilanol and pyrrolidine.

Factors Influencing Hydrolysis Rate:

-

Water Content: The rate of hydrolysis is directly proportional to the concentration of water.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

-

pH: The hydrolysis of silyl-amines can be catalyzed by both acids and bases.[3]

Thermal Decomposition

While less immediate than hydrolysis, thermal decomposition can occur, especially if the compound is stored at elevated temperatures for extended periods. The thermal degradation of amines can be complex, and for silyl-amines, the Si-C and Si-N bonds are the most likely points of initial cleavage.[4]

Proposed Thermal Decomposition Mechanism:

Figure 2: Thermal Decomposition Pathway. This diagram shows the initial homolytic cleavage of the Si-N bond under thermal stress, forming radical species that lead to degradation products.

Recommended Storage and Handling Protocols

Given its sensitivity to moisture and potential for thermal degradation, strict adherence to proper storage and handling protocols is paramount to preserving the quality of this compound.

Storage Conditions

-

Inert Atmosphere: The primary recommendation is to store this compound under a dry, inert atmosphere such as nitrogen or argon. This minimizes contact with atmospheric moisture.

-

Temperature: Store in a cool, dry, and well-ventilated place.[5] Refrigeration (2-8 °C) is recommended for long-term storage. Avoid storing at elevated temperatures.

-

Container: Use a tightly sealed container made of a material that is inert to the reagent. Amber glass bottles with a secure, lined cap are ideal to protect from light, although photostability is not the primary concern.

-

Desiccation: Storing the container within a desiccator containing a suitable drying agent can provide an additional layer of protection against moisture ingress.

Handling Procedures

All handling of this compound should be performed using standard air-sensitive techniques.

Workflow for Handling Air-Sensitive Reagents:

Figure 3: Handling Air-Sensitive Reagents. A generalized workflow for handling moisture-sensitive reagents like this compound.

Personal Protective Equipment (PPE):

Due to its corrosive nature, appropriate PPE is mandatory. This includes:

-

Safety goggles and a face shield.

-

Chemically resistant gloves (e.g., nitrile or neoprene).

-

A lab coat.

-

Work should be conducted in a well-ventilated fume hood.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, it is advisable to perform periodic stability assessments, especially for older batches or those that may have been inadvertently exposed to air or moisture.

Accelerated Stability Study Protocol

This protocol is adapted from the ICH Q1A(R2) guidelines for stability testing of new drug substances and provides a framework for assessing the stability of this compound under stressed conditions.[6]

Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.

Materials:

-

This compound sample

-

Inert gas (Nitrogen or Argon)

-

Dry, sealed vials (e.g., amber glass vials with PTFE-lined septa)

-

Climate chamber or oven capable of maintaining 40 ± 2 °C and 75 ± 5% relative humidity (RH)

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

-

Initial Analysis (T=0):

-

Under an inert atmosphere, dispense aliquots of the this compound sample into several vials.

-

Immediately analyze one of the vials to establish the initial purity and identity.

-

GC-FID/MS Analysis: Use a non-polar column (e.g., DB-1 or equivalent). The method should be optimized to separate the parent compound from potential degradation products like pyrrolidine and hexamethyldisiloxane.

-

¹H NMR Analysis: Dissolve a small aliquot in a deuterated aprotic solvent (e.g., C₆D₆ or CDCl₃) that has been dried over molecular sieves. The spectrum should be clean, showing the characteristic peaks for the trimethylsilyl and pyrrolidine protons.

-

-

-

Storage:

-

Place the remaining sealed vials in a climate chamber set to 40 °C / 75% RH.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 1, 3, and 6 months), remove a vial from the chamber.

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the sample using the same GC-FID/MS and ¹H NMR methods as the initial analysis.

-

-

Data Analysis:

-

Compare the purity data from each time point to the initial data. A significant decrease in the peak area of this compound or the appearance of significant degradation product peaks indicates instability under these conditions.

-

In the ¹H NMR, look for the appearance of new peaks corresponding to pyrrolidine and trimethylsilanol/hexamethyldisiloxane.

-

In-Situ Monitoring of Hydrolysis by ¹H NMR Spectroscopy

This protocol allows for the real-time observation of the hydrolysis of this compound.

Objective: To monitor the rate of hydrolysis of this compound upon exposure to a controlled amount of water.

Materials:

-

This compound

-

Dry, deuterated aprotic solvent (e.g., C₆D₆)

-

Deuterated water (D₂O)

-

NMR tubes and spectrometer

Procedure:

-

Sample Preparation:

-

In a dry NMR tube under an inert atmosphere, prepare a solution of this compound in the dry deuterated solvent.

-

Acquire a ¹H NMR spectrum of the dry sample (T=0).

-

-

Initiation of Hydrolysis:

-

Using a microsyringe, add a known, small amount of D₂O to the NMR tube.

-

Quickly shake the tube to mix and immediately place it in the NMR spectrometer.

-

-

Data Acquisition:

-